3-[3-(3-Methylphenyl)propyl]aniline
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Overview
Description
3-[3-(3-Methylphenyl)propyl]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a 3-methylphenyl group attached to a propyl chain, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Methylphenyl)propyl]aniline can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-Methylphenyl)propyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated aniline derivatives .
Scientific Research Applications
3-[3-(3-Methylphenyl)propyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(3-Methylphenyl)propyl]aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-N-(3-phenylpropyl)aniline: Similar in structure but lacks the methyl group on the phenyl ring.
4-[3-(3-Methylphenyl)propyl]aniline: Similar structure with a different substitution pattern on the aromatic ring.
Uniqueness
3-[3-(3-Methylphenyl)propyl]aniline is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H19N |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
3-[3-(3-methylphenyl)propyl]aniline |
InChI |
InChI=1S/C16H19N/c1-13-5-2-6-14(11-13)7-3-8-15-9-4-10-16(17)12-15/h2,4-6,9-12H,3,7-8,17H2,1H3 |
InChI Key |
GLXHFHPYSRZTOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCCC2=CC(=CC=C2)N |
Origin of Product |
United States |
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